1-Allyl-1H-imidazole-4-carbaldehyde 1-Allyl-1H-imidazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 88091-38-7
VCID: VC20335513
InChI: InChI=1S/C7H8N2O/c1-2-3-9-4-7(5-10)8-6-9/h2,4-6H,1,3H2
SMILES:
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

1-Allyl-1H-imidazole-4-carbaldehyde

CAS No.: 88091-38-7

Cat. No.: VC20335513

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-1H-imidazole-4-carbaldehyde - 88091-38-7

Specification

CAS No. 88091-38-7
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 1-prop-2-enylimidazole-4-carbaldehyde
Standard InChI InChI=1S/C7H8N2O/c1-2-3-9-4-7(5-10)8-6-9/h2,4-6H,1,3H2
Standard InChI Key JTHDSQTVTRRLSJ-UHFFFAOYSA-N
Canonical SMILES C=CCN1C=C(N=C1)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-prop-2-enylimidazole-4-carbaldehyde, reflects its structure: an imidazole ring substituted with an allyl (prop-2-enyl) group at the 1-position and an aldehyde (-CHO) group at the 4-position. The planar imidazole ring contributes aromatic stability, while the allyl and aldehyde groups introduce sites for electrophilic and nucleophilic reactions, respectively.

Key Structural Features:

  • Imidazole Core: Aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • Allyl Substituent: A three-carbon chain with a terminal double bond (C=CH₂), enabling conjugation and participation in cycloaddition or polymerization reactions.

  • Aldehyde Functional Group: A polar, electron-deficient carbonyl group amenable to condensation, oxidation, or reduction reactions.

The canonical SMILES representation, C=CCN1C=C(N=C1)C=O, further clarifies the connectivity of atoms.

Synthetic Routes and Optimization Strategies

Challenges and Yield Optimization

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions.

  • Aldehyde Stability: Preventing oxidation or polymerization of the aldehyde group during synthesis.

Yield improvements may involve:

  • Catalytic Systems: Transition metal catalysts (e.g., palladium) for efficient allylation.

  • Protective Groups: Temporarily masking the aldehyde during reactive steps.

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality makes it valuable for constructing pharmacophores:

  • Aldehyde Group: Participates in Schiff base formation with amines, enabling access to imine-linked frameworks.

  • Allyl Group: Undergoes Heck coupling or thiol-ene reactions for carbon-carbon bond formation.

Example Reaction: Condensation with Amines

Reaction with primary amines yields imine derivatives, which can be reduced to secondary amines or cyclized into heterocycles:
1-Allyl-1H-imidazole-4-carbaldehyde+R-NH2Imine intermediateNaBH41-Allyl-1H-imidazole-4-(CH2NH-R)\text{1-Allyl-1H-imidazole-4-carbaldehyde} + \text{R-NH}_2 \rightarrow \text{Imine intermediate} \xrightarrow{\text{NaBH}_4} \text{1-Allyl-1H-imidazole-4-(CH}_2\text{NH-R)}

CompoundIC₅₀ (µM) SISOIC₅₀ (µM) RT-112
4e2.87 ± 0.413.06 ± 0.38
5k3.42 ± 0.585.59 ± 0.66
Cisplatin0.24 ± 0.061.22 ± 0.13

Biological and Pharmacological Insights

Mechanism of Action Hypotheses

The allyl and aldehyde groups may contribute to bioactivity through:

  • Electrophilic Reactivity: Covalent modification of cysteine residues in target proteins.

  • Intercalation: Planar imidazole ring interacting with DNA or RNA bases.

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Asymmetric Catalysis: Developing enantioselective routes to chiral imidazole derivatives.

  • Polymer Chemistry: Incorporating the allyl group into conductive or biodegradable polymers.

Targeted Biological Studies

  • Structure-Activity Relationships (SAR): Systematically varying substituents to optimize potency and selectivity.

  • In Vivo Models: Evaluating pharmacokinetics and toxicity in animal studies.

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